![molecular formula C18H14Cl2N2O2S B2944131 2-(2,4-dichlorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034546-30-8](/img/structure/B2944131.png)
2-(2,4-dichlorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide, also known as DPA-714, is a selective and high-affinity ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of cellular metabolism, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential applications in various scientific research fields.
Scientific Research Applications
Synthesis and Reactivity
Compounds with structures similar to "2-(2,4-dichlorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide" have been synthesized and studied for their unique reactivity patterns. For example, the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines involves the use of chloromethyl precursors and nucleophilic substitution, showcasing the versatility of pyridine derivatives in constructing complex heterocyclic systems (Palamarchuk et al., 2019).
Molecular Docking and Anticancer Activity
The exploration of similar compounds in molecular docking studies and their potential as anticancer agents highlights the significance of structural modifications on biological activity. For instance, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrate the process of optimizing compound structures for targeted biological receptors, offering a glimpse into the drug development process (Sharma et al., 2018).
Antimicrobial and Antioxidant Agents
Compounds featuring pyridine carbonitrile derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. This research direction is crucial for the development of new therapeutic agents and underscores the importance of chemical diversity in medicinal chemistry (H et al., 2015).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c19-13-3-4-16(14(20)9-13)24-11-18(23)22-10-12-5-6-21-15(8-12)17-2-1-7-25-17/h1-9H,10-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNBDVODGWEPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide |
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